molecular formula C10H7N3 B2883294 4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile CAS No. 338959-90-3

4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile

Cat. No.: B2883294
CAS No.: 338959-90-3
M. Wt: 169.18 g/mol
InChI Key: ZZWRGCTZIYLDIZ-UHFFFAOYSA-N
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Description

4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile is an organic compound with the molecular formula C10H7N3. It is characterized by the presence of a benzonitrile group substituted with an amino group and a cyanoethenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile typically involves the reaction of 4-aminobenzonitrile with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanoethenyl group may participate in electrophilic or nucleophilic interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

338959-90-3

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(2-cyanoethenylamino)benzonitrile

InChI

InChI=1S/C10H7N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h1-5,7,13H

InChI Key

ZZWRGCTZIYLDIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC=CC#N

Canonical SMILES

C1=CC(=CC=C1C#N)NC=CC#N

solubility

not available

Origin of Product

United States

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